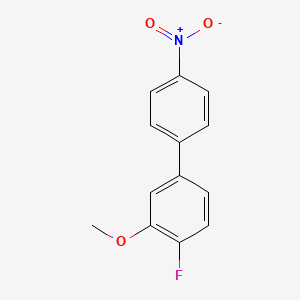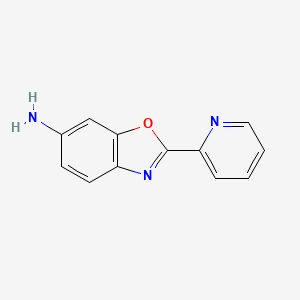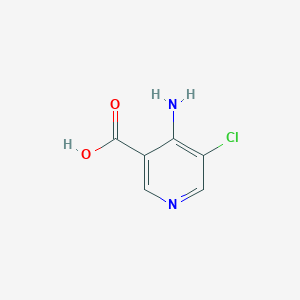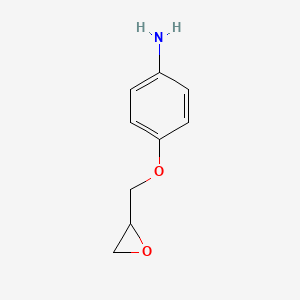
4-甲基-1H-吲哚-5-醇
概述
描述
4-methyl-1H-indol-5-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a methyl group at the fourth position and a hydroxyl group at the fifth position on the indole ring. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications.
科学研究应用
4-methyl-1H-indol-5-ol has a wide range of applications in scientific research:
作用机制
Target of Action
4-Methyl-1H-Indol-5-ol, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The mode of action of 4-Methyl-1H-Indol-5-ol involves its interaction with its targets, leading to various changes in the body. Indole derivatives bind with high affinity to multiple receptors, which can lead to the development of new useful derivatives
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that 4-Methyl-1H-Indol-5-ol may have similar effects.
生化分析
Biochemical Properties
4-Methyl-1H-indol-5-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Methyl-1H-indol-5-ol, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Cellular Effects
4-Methyl-1H-indol-5-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 4-Methyl-1H-indol-5-ol may affect the expression of genes involved in inflammation and immune response, thereby modulating cellular functions.
Molecular Mechanism
The molecular mechanism of 4-Methyl-1H-indol-5-ol involves its interaction with biomolecules at the molecular level. It can bind to specific receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Furthermore, 4-Methyl-1H-indol-5-ol may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1H-indol-5-ol may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, influencing the overall effects of 4-Methyl-1H-indol-5-ol in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-indol-5-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high concentrations . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
4-Methyl-1H-indol-5-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s biological activity and pharmacokinetics.
Transport and Distribution
The transport and distribution of 4-Methyl-1H-indol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported by organic anion transporters and multidrug resistance proteins . These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-Methyl-1H-indol-5-ol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis . Understanding the subcellular localization of 4-Methyl-1H-indol-5-ol is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal followed by heating can yield the desired indole product . Another method involves the use of dihydrofuran and hydrazone intermediates .
Industrial Production Methods
Industrial production of 4-methyl-1H-indol-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
4-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
5-hydroxyindole: Similar in structure but with a hydroxyl group at a different position.
3-methylindole: Features a methyl group at the third position instead of the fourth.
5-methoxyindole: Contains a methoxy group instead of a hydroxyl group at the fifth position.
Uniqueness
4-methyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and hydroxyl group on the indole ring makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFELHBGMNBHIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine](/img/structure/B1342876.png)







